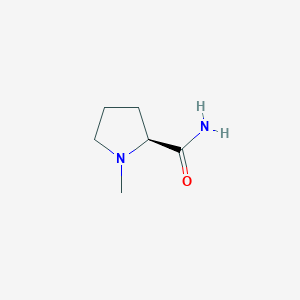![molecular formula C11H19NO B3170495 N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine CAS No. 944126-50-5](/img/structure/B3170495.png)
N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Nitrogen-Containing Compounds in Environmental and Health Studies
Nitrogen-containing compounds, such as amines and their derivatives, play significant roles in various scientific research areas. Their applications range from environmental monitoring to understanding their impacts on human health.
Environmental Monitoring and Degradation
Studies on nitrogen-containing hazardous compounds, such as amines, focus on their environmental fate, degradation processes, and the development of advanced oxidation processes (AOPs) for their mineralization. These efforts aim to address the global concern over toxic and hazardous amino-compounds in water and develop efficient degradation technologies for environmental safety (Bhat & Gogate, 2021).
Health Implications
Nitrogen-containing compounds, including amines and amides, have been studied for their potential health effects. For instance, specific nitrosamines and their metabolites have been quantified in various foods and biological matrices due to their carcinogenic properties. Understanding the metabolic pathways and health implications of these compounds is crucial for assessing exposure risks and developing dietary guidelines to mitigate potential adverse health effects (Li, Ji, & Cheng, 1986).
Analytical Methods for Detection
The development of sensitive and selective analytical methods for detecting biogenic amines and their metabolites in foods and biological samples is vital for food safety and human health. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been widely used for qualitative and quantitative analysis of these compounds, highlighting the importance of accurate detection methods in studying their biological effects and exposure risks (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-9(2)6-7-12-10(3)11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOYPKPGCHCPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(C)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine](/img/structure/B3170417.png)










![1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane](/img/structure/B3170489.png)


